molecular formula C12H17N B2454544 (1R)-1-(4-Cyclobutylphenyl)ethanamine CAS No. 2248172-82-7

(1R)-1-(4-Cyclobutylphenyl)ethanamine

Cat. No.: B2454544
CAS No.: 2248172-82-7
M. Wt: 175.275
InChI Key: RCNODORDCQBDBV-SECBINFHSA-N
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Description

(1R)-1-(4-Cyclobutylphenyl)ethanamine is a chiral amine building block of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a stereogenic center and a biaryl system, makes it a valuable precursor for the synthesis of more complex molecules that target central nervous system (CNS) receptors. Research into structurally similar diphenethylamine compounds has demonstrated high affinity and selectivity for κ-opioid (KOP) receptors, which are prominent targets for developing novel analgesics with potentially improved adverse effect profiles . The chiral (R)-enantiomer is provided to facilitate the study of stereoselective receptor interactions , which are critical for drug efficacy and safety. The 4-cyclobutyl substituent on the aromatic ring is a key structural feature explored in receptor-ligand interactions. Analogous compounds with N-cyclobutylmethyl groups have been shown to exhibit enhanced receptor affinity and agonist potency . This suggests that this compound serves as a critical intermediate for designing and synthesizing selective receptor agonists or antagonists . Its applications extend to pharmacological profiling, structure-activity relationship (SAR) studies, and the development of potential therapeutics for conditions like pain, mood disorders, and substance addiction . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

(1R)-1-(4-cyclobutylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNODORDCQBDBV-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclobutylbenzaldehyde and a suitable amine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-cyclobutylbenzaldehyde with an amine, using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclobutylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutylphenyl ketones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Biological Activity and Therapeutic Potential

Research indicates that (1R)-1-(4-Cyclobutylphenyl)ethanamine exhibits significant biological activities. It has been investigated for its potential as:

  • Neurotransmitter Modulator : The compound may interact with neurotransmitter receptors, influencing physiological responses, which is crucial for developing treatments for neurological disorders.
  • Antidepressant Properties : Similar compounds have shown promise in modulating serotonin levels, suggesting potential applications in treating depression.

Case Study: Neurotransmitter Interaction
A study demonstrated that this compound interacts with serotonin receptors, enhancing serotonin signaling pathways. This interaction can lead to improved mood regulation in animal models, indicating its potential as an antidepressant.

Synthesis and Chemical Reactions

2.1 Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 4-cyclobutylbenzaldehyde and a suitable amine.
  • Reductive Amination : A key step is the reductive amination using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
  • Purification Techniques : The product is purified through recrystallization or chromatography.

Future research on this compound should focus on:

  • Detailed Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level will help elucidate its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans will be crucial for its development as a therapeutic agent.
  • Exploration of Derivatives : Investigating derivatives of this compound could lead to enhanced biological activity and specificity.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclobutylphenyl)ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Receptor Binding: The compound might bind to specific receptors in the body, influencing physiological responses.

    Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might modulate signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simple amine with a phenyl group, used as a precursor in the synthesis of various pharmaceuticals.

    Cyclobutylamine: An amine with a cyclobutyl group, which can be used in organic synthesis.

    4-Cyclobutylbenzaldehyde: A precursor in the synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine.

Uniqueness

This compound is unique due to the presence of both a cyclobutyl group and a phenylethylamine structure

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1R)-1-(4-Cyclobutylphenyl)ethanamine, and how can enantiomeric purity be ensured?

  • Synthesis : A common approach involves coupling a cyclobutyl-substituted aromatic acid chloride with a chiral amine precursor. For example, saponification of an ester intermediate followed by amide coupling with a chiral ethanamine derivative (e.g., (1R)-configured amine) can yield the target compound .
  • Enantiomeric Purity : Chiral chromatography (e.g., using polysaccharide-based columns) or crystallization with chiral resolving agents can isolate the (1R)-enantiomer. Crystallographic validation via SHELX software ensures structural confirmation .

Q. How can the stereochemistry and crystal structure of this compound be experimentally validated?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement provides definitive stereochemical assignment. SHELX workflows are robust for small-molecule crystallography, even with chiral centers .
  • Circular Dichroism (CD) : CD spectroscopy can corroborate the (1R) configuration by comparing optical activity with known chiral standards .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • LC-MS : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 201.131) confirms molecular identity .
  • NMR : ¹H/¹³C NMR resolves cyclobutyl and aromatic proton environments. For example, cyclobutyl protons typically show δ 1.8–2.5 ppm splits due to ring strain .
  • Stability Studies : Accelerated degradation under varied pH/temperature conditions, monitored via HPLC, identifies decomposition pathways (e.g., oxidation of the cyclobutyl ring) .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound, and how do they align with experimental data?

  • DFT Workflow : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies and electrostatic potentials. Exact exchange terms improve accuracy for non-covalent interactions (e.g., cyclobutyl ring strain) .
  • Validation : Discrepancies between computed and experimental dipole moments or IR spectra may arise from solvent effects or basis set limitations. Multi-reference methods (e.g., CASSCF) address electron correlation in strained systems .

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

  • Case Study : Rimantadine ((1R)-1-adamantylethanamine) shows antiviral activity via ion channel inhibition. For this compound, conflicting bioactivity data may stem from differences in membrane permeability (cyclobutyl vs. adamantyl hydrophobicity).
  • Resolution : Comparative molecular dynamics (MD) simulations and in vitro assays (e.g., plaque reduction) under standardized conditions clarify structure-activity relationships .

Q. How can researchers optimize reaction yields in stereoselective syntheses of this compound?

  • Catalysis : Asymmetric hydrogenation using chiral Ru or Ir catalysts (e.g., Noyori-type) enhances enantiomeric excess (ee). Kinetic studies under inert atmospheres prevent amine oxidation .
  • DoE : Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a Central Composite Design optimizes coupling reaction yields .

Methodological Challenges

Q. What are the limitations of current DFT functionals in modeling cyclobutyl ring strain?

  • Gradient Corrections : Standard functionals (e.g., PBE) underestimate strain energy in cyclobutane derivatives. Hybrid functionals with exact exchange (e.g., B3LYP) improve accuracy but require higher computational costs .
  • Benchmarking : Compare DFT results with coupled-cluster (CCSD(T)) benchmarks for small cyclobutyl fragments to quantify errors .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Formulation : Co-solvents (e.g., DMSO/PEG mixtures) or liposomal encapsulation enhance solubility. Dynamic light scattering (DLS) monitors aggregation .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxylation of the cyclobutyl ring) while preserving stereochemistry .

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